1H-1,2,3-Triazol-4-amine

Description

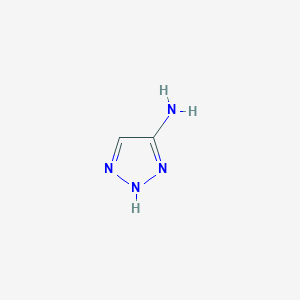

Structure

3D Structure

Properties

IUPAC Name |

2H-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIAIROWMJGMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485415 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30132-90-2 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-1,2,3-Triazol-4-amine from Organic Azides

Abstract

The 1H-1,2,3-triazole core is a privileged scaffold in modern chemistry, with the 4-amino substituted variant serving as a crucial pharmacophore and a versatile synthetic intermediate. This guide provides an in-depth exploration of the primary synthetic methodologies for constructing 1H-1,2,3-triazol-4-amines, with a foundational focus on reactions originating from organic azides. We will dissect the mechanistic underpinnings of classical and catalyzed cycloaddition reactions, explore advanced strategies using non-alkyne dipolarophiles, and detail post-synthesis functionalization and rearrangement pathways. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive understanding of the causality behind experimental design in this vital area of heterocyclic chemistry.

Introduction: The Significance of the 4-Amino-1,2,3-Triazole Moiety

The 1,2,3-triazole ring system has garnered immense interest due to its unique combination of chemical stability, aromaticity, and hydrogen bonding capability.[1] These heterocycles are not easily oxidized, reduced, or hydrolyzed, making them ideal structural components in drug design and materials science.[1] The introduction of a primary amine at the 4-position creates a particularly valuable building block, the 1H-1,2,3-triazol-4-amine core. This moiety is found in numerous biologically active compounds, including potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[2]

The principal challenge in synthesizing these compounds lies in achieving absolute regiocontrol. The foundational reaction, a 1,3-dipolar cycloaddition between an azide and a suitable three-carbon partner, can lead to multiple isomers. This guide will illuminate the strategies developed to overcome this challenge and provide reliable, high-yield access to the desired 4-amino architecture.

The Foundational Pathway: 1,3-Dipolar Cycloaddition

The most fundamental approach to the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (the organic azide) and a dipolarophile (typically an alkyne or alkene).[3][4] This concerted, pericyclic reaction involves the participation of 4π electrons from the azide and 2π electrons from the dipolarophile.[4]

However, the thermal Huisgen cycloaddition between an azide and a terminal alkyne often requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating difficult chromatographic separation.[5] This lack of regioselectivity was a significant barrier to the widespread application of triazoles until the advent of catalytic methods.

Figure 1: General scheme of the thermal Huisgen cycloaddition.

Mastering Regioselectivity: Catalyzed Azide-Alkyne Cycloaddition (AAC)

The limitations of the thermal reaction were overcome by the development of metal-catalyzed cycloadditions, famously known as "click chemistry." These reactions are characterized by their high yields, mild conditions, and, most importantly, near-perfect regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 1,4-Regioisomer

The simultaneous and independent discovery by the groups of Meldal and Sharpless that copper(I) species catalyze the azide-alkyne cycloaddition revolutionized the field.[5] The CuAAC reaction proceeds exclusively to give the 1,4-disubstituted 1,2,3-triazole isomer.[5][] This dramatic shift in outcome is due to a change from a concerted pericyclic mechanism to a stepwise pathway involving copper-acetylide intermediates.[5]

To synthesize a 4-amino-1,2,3-triazole using this method, the alkyne component must act as the nitrogen donor. This is typically achieved by using ynamines or ynamides as the dipolarophile.

Figure 2: Simplified catalytic cycle for the CuAAC reaction.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The 1,5-Regioisomer

Complementary to the CuAAC reaction, the Fokin and Jia groups developed a ruthenium-catalyzed variant that yields the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole.[7][8] The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[9][10] The mechanism is distinct from CuAAC and is proposed to proceed through an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate.[9][10] While not a direct route to 4-amino-1,2,3-triazoles, the RuAAC is a critical tool for accessing 5-amino isomers, which can be valuable in their own right or serve as precursors in rearrangement reactions.

Figure 3: Simplified catalytic cycle for the RuAAC reaction.

| Parameter | Copper-Catalyzed AAC (CuAAC) | Ruthenium-Catalyzed AAC (RuAAC) |

| Catalyst | Typically Cu(I) salts (CuI, CuSO₄/ascorbate) | [CpRuCl] complexes (e.g., CpRuCl(COD))[9][10] |

| Regioselectivity | 1,4-disubstituted isomer[5] | 1,5-disubstituted isomer[8][9] |

| Mechanism | Stepwise via copper-acetylide intermediate[5] | Oxidative coupling via ruthenacycle intermediate[9][10] |

| Alkyne Scope | Primarily terminal alkynes | Tolerates both terminal and internal alkynes[9][10] |

| Key Application | "Click Chemistry," bioconjugation, materials[5][] | Access to complementary regioisomers, synthesis of fully substituted triazoles[7] |

Table 1: Comparison of CuAAC and RuAAC Methodologies.

Advanced Strategies: Beyond the Alkyne

While AAC reactions are powerful, the synthesis of the required nitrogen-containing alkynes can be challenging. Modern strategies often employ alkyne surrogates, such as activated alkenes, which react readily with azides to form the triazole ring.

Synthesis via Enaminones

Enaminones are versatile intermediates that can serve as effective dipolarophiles in reactions with organic azides.[11] The reaction typically proceeds under base-mediated conditions to afford 4-acyl-1,2,3-triazoles.[11] A highly efficient one-pot procedure involves the in-situ generation of an enaminone from a simple aryl methyl ketone, which then reacts with an organic azide to form the corresponding 4-acyl-1,2,3-triazole.[12] While this provides a 4-acyl product, the acyl group is a versatile handle that can be converted to a primary amine via established transformations like the Curtius, Hofmann, or Schmidt rearrangements.

Divergent Synthesis via Post-Cycloaddition Amination

A powerful and flexible strategy involves forming a functionalized triazole ring first, followed by the introduction of the amino group. This divergent approach allows for the late-stage diversification of molecular scaffolds. A state-of-the-art method involves the Cu-catalyzed cycloaddition of an organic azide with an alkynyliodonium(III) salt .[13][14] This reaction generates a highly reactive 1,2,3-triazole iodonium salt in situ. This intermediate is not isolated but is immediately subjected to a second copper-catalyzed coupling reaction with a desired amine or amide, directly furnishing the 4-amino-1,2,3-triazole derivative in a one-pot fashion.[13]

Figure 4: Workflow for the divergent synthesis of 4-aminotriazoles.

The Dimroth Rearrangement: A Pathway to Isomeric Scaffolds

The Dimroth rearrangement is a fascinating and synthetically crucial isomerization reaction observed in certain 1,2,3-triazole systems.[15] Discovered by Otto Dimroth in 1909, this process involves the translocation of endocyclic and exocyclic heteroatoms, effectively shuffling the positions of nitrogen atoms and their substituents.[16]

The reaction typically proceeds under acidic or basic conditions and involves a ring-opening to a linear diazo intermediate, followed by C-C bond rotation and subsequent ring-closure to form a thermodynamically more stable isomer.[15][17][18] For researchers in this field, understanding the Dimroth rearrangement is critical. A synthetic route may inadvertently produce a triazole that, under the workup or subsequent reaction conditions, rearranges to a different isomer. Conversely, this rearrangement can be intentionally exploited to convert a more easily synthesized isomer (e.g., a 5-amino-1-phenyl-1,2,3-triazole) into a desired, more stable product (e.g., a 4-anilino-1H-1,2,3-triazole).

Figure 5: Conceptual mechanism of the Dimroth rearrangement.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrates used. Standard laboratory safety procedures must be followed at all times.

Protocol 1: Synthesis of a 4-Acyl-1,2,3-Triazole via In Situ Enaminone Formation

(Adapted from J. Org. Chem. 2024, 89, 18, 13138–13147)[12]

-

To a solution of the aryl methyl ketone (1.0 mmol) in DMF (3.0 mL), add hexamethyldisilazane (HMDS) (2.0 mmol).

-

Stir the mixture at 120 °C for 2-3 hours until TLC analysis indicates the complete consumption of the starting ketone. This step forms the enaminone intermediate in situ.

-

Cool the reaction mixture to room temperature.

-

Add the organic azide (1.2 mmol) to the mixture.

-

Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 4-acyl-1,2,3-triazole.

Protocol 2: One-Pot Divergent Synthesis of a 4-Amino-1,2,3-Triazole

(Conceptualized based on the strategy by Virant et al.)[13][14]

-

In a nitrogen-flushed flask, dissolve the alkynyliodonium salt (1.0 mmol) and the organic azide (1.1 mmol) in anhydrous DCM (5 mL).

-

Add copper(I) acetate (0.1 mmol, 10 mol%) to the solution.

-

Stir the reaction at room temperature for 1-2 hours to allow for the formation of the triazole iodonium salt intermediate.

-

To the same flask, add the desired amine (e.g., morpholine, 1.5 mmol), an additional portion of copper(I) acetate (0.1 mmol, 10 mol%), and a base such as Na₂CO₃ (2.0 mmol).

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the target 4-amino-1,2,3-triazole.

Conclusion and Future Outlook

The synthesis of 1H-1,2,3-triazol-4-amines from organic azides has evolved from a field limited by poor regioselectivity to one rich with precise and versatile catalytic methodologies. The mastery of regiocontrol through copper- and ruthenium-catalyzed reactions has been pivotal. Furthermore, the development of advanced strategies utilizing non-alkyne precursors and post-cycloaddition functionalization has opened new avenues for creating complex molecular architectures with high efficiency. For the modern chemist, a deep understanding of these competing and complementary pathways, including potential isomerizations like the Dimroth rearrangement, is essential for the rational design and execution of synthetic routes toward novel therapeutics and functional materials. Future developments will likely focus on further expanding the substrate scope, reducing catalyst loading, and developing novel catalytic systems that offer unique reactivity and selectivity.

References

-

Dimroth rearrangement - Wikipedia. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. [Link]

-

1,3-Dipolar cycloaddition - Wikipedia. [Link]

-

Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Royal Society of Chemistry. [Link]

-

A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines - Bentham Science. [Link]

-

The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry. [Link]

-

The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC - NIH. [Link]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism - Organic Chemistry Portal. [Link]

-

Synthesis of 1,2,3-triazoles - Organic Chemistry Portal. [Link]

-

Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. [Link]

-

Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. [Link]

-

3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Request PDF - ResearchGate. [Link]

-

Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - ACS Publications. [Link]

-

Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - NIH. [Link]

-

Cu-Catalyzed Azide-Alkyne Cycloaddition: Preparation of Tris((1-Benzyl-1 H -1,2,3-Triazolyl)Methyl)Amine | Request PDF - ResearchGate. [Link]

-

1,3-dipolar cycloaddition reactions - YouTube. [Link]

-

Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives (A, B). Our strategy (C). - ResearchGate. [Link]

-

Biologically active 4‐amino‐1,2,3‐triazole derivatives. - ResearchGate. [Link]

-

61 COPPER-CATALYZED AZIDE-ALKYNE CYCLOADDITION IN THE SYNTHESIS OF A TRIAZOLE-ANNULATED CYCLONONYNE - SPbU Researchers Portal. [Link]

-

The synthesis of 4‐acyl‐1,2,3‐triazoles with enaminones and tosyl azide in water. - ResearchGate. [Link]

-

In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering - Thieme. [Link]

-

Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed Central - NIH. [Link]

-

Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures | Current Organic Synthesis - Bentham Science. [Link]

-

The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines - ResearchGate. [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. [Link]

-

The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. - ResearchGate. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - Beilstein Journals. [Link]

-

Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages - Organic Chemistry Portal. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. [Link]

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. [Link]

-

Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Nature. [Link]

-

(PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles - ResearchGate. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 16. starchemistry888.com [starchemistry888.com]

- 17. benthamscience.com [benthamscience.com]

- 18. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 4-Amino-1,2,3-triazole Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 1H-1,2,3-Triazol-4-amine

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and materials science. Its core structure features a stable 1,2,3-triazole aromatic ring, a motif renowned for its high resistance to metabolic degradation, oxidation, and reduction.[1] This inherent stability makes the triazole ring an excellent and reliable scaffold in drug discovery.[1] The amine group at the 4-position provides a crucial reactive handle, enabling chemists to perform a wide range of functionalization reactions to synthesize diverse and complex molecules.[1]

This compound and its derivatives are foundational to "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the efficient synthesis of 1,4-disubstituted triazoles.[1] In the pharmaceutical landscape, this scaffold is a key precursor for developing novel therapeutic agents, with derivatives showing promise as potent inhibitors of targets like indoleamine 2,3-dioxygenase (IDO1) for immuno-oncology applications, as well as demonstrating significant antifungal and antiproliferative activities.[1][2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their characterization, and discusses the implications of these properties for research and development.

Core Molecular and Structural Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design and material engineering.

Molecular Identity

The identity of this compound is defined by its elemental composition and molecular weight, which are critical for all quantitative experiments.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄ | [1] |

| Molecular Weight | 84.08 g/mol | [1] |

| CAS Number | 573713-80-1 (also reported as 30132-90-2) | [1] |

| InChI Key | JSIAIROWMJGMQZ-UHFFFAOYSA-N | [1] |

Structural Features and Tautomerism

The 1,2,3-triazole ring is an aromatic heterocycle. The placement of the amino group at the C4 position and the proton on one of the nitrogen atoms allows for the existence of prototropic tautomers. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. While the 1H tautomer is commonly depicted, the 2H tautomer is also possible and is the major form for the parent 1,2,3-triazole in aqueous solution.[4] This tautomerism is a critical consideration, as it affects the molecule's hydrogen bonding capabilities, receptor-binding interactions, and reactivity.

Key Physicochemical Parameters

While specific experimental data for this compound is sparse in the literature, we can infer its likely properties based on its structure and data from closely related isomers like 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole. The methodologies to determine these properties are standardized and crucial for full characterization.

| Property | Expected Value/Range | Comments and Comparison with Isomers |

| Melting Point | Solid, likely >100 °C | Isomers show a wide range. 3-amino-1,2,4-triazole melts at 150-159 °C[5][6], while 4-amino-4H-1,2,4-triazole melts at 84-86 °C.[7] |

| Solubility | Expected to be soluble in polar solvents | The presence of the triazole ring and an amino group facilitates hydrogen bonding. The related 3-amino-1,2,4-triazole is highly soluble in water (280 g/L at 20°C) and soluble in methanol and ethanol.[5][6][8][9] |

| pKa | Expected to be a weak base | The parent 1,2,3-triazole is very weakly acidic (pKa of 9.4).[4] The amino group will impart basic character. The specific pKa would need to be determined experimentally via titration. |

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, the emphasis is not just on the data, but on the robust and reproducible generation of that data. The following protocols are foundational for characterizing any new chemical entity like this compound.

Workflow for Solubility Determination

The solubility of a compound is a critical parameter, especially in drug development, as it directly impacts bioavailability. A thermodynamic solubility assessment is the gold standard.

Causality Behind Experimental Choices: The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium, avoiding the potential for misleading results from kinetic or supersaturation effects. Using a buffer like PBS (Phosphate-Buffered Saline) instead of pure water is essential to mimic physiological pH, providing more biologically relevant data.

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a buffer of known pH (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C) for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, clarify the solution to remove all undissolved solid. This is typically achieved by centrifugation followed by filtering the supernatant through a low-binding 0.22 µm syringe filter.

-

Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV, and determine its concentration by comparing its response to the standard curve.

Potentiometric Titration for pKa Determination

The pKa value defines the extent of ionization at a given pH, which governs solubility, permeability, and receptor binding.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for measuring pKa. It relies on the fundamental principle of acid-base chemistry, monitoring the change in pH upon the addition of a titrant. Co-solvents like methanol may be necessary if aqueous solubility is low, but the results must be extrapolated back to 0% co-solvent to determine the aqueous pKa (pKa(aq)).

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

-

Titration: Place the solution in a thermostatted vessel and monitor the pH with a calibrated electrode.

-

Acid/Base Addition: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid, and then back-titrate with a strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection points of the titration curve, often calculated using the first or second derivative of the curve.

Spectroscopic and Analytical Profile

Spectroscopic data provides the definitive structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the C5-H proton on the triazole ring and the protons of the NH₂ group. The chemical shift of the NH₂ protons can be broad and concentration-dependent. The position of the N-H proton of the triazole ring will also be observable, and its exchange with D₂O can confirm its identity.

-

¹³C NMR: The carbon NMR will show two signals for the two distinct carbon atoms in the triazole ring (C4 and C5). The chemical shifts will be characteristic of an aromatic heterocyclic system.[10]

Infrared (IR) Spectroscopy

The IR spectrum would be used to confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching vibrations for the amine (typically two bands) and the triazole ring N-H, usually in the 3100-3400 cm⁻¹ region.

-

C=N and N=N stretching vibrations characteristic of the triazole ring, typically found in the 1400-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (84.08).[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.

Applications in Research and Drug Development

The physicochemical properties of this compound are directly linked to its utility.

-

Drug Discovery Scaffold: Its high stability and defined geometry make it an ideal core structure.[1] The ability of the triazole ring and amino group to act as hydrogen bond donors and acceptors is crucial for molecular recognition and binding to biological targets like enzymes.[12]

-

Synthetic Versatility: The reactive amino group allows for its use as a nucleophile in a variety of coupling reactions, enabling the construction of large libraries of compounds for high-throughput screening.[1][13] This versatility is essential for structure-activity relationship (SAR) studies.

-

Click Chemistry: As a component in CuAAC reactions, it allows for the rapid and efficient covalent linking of molecular fragments under mild, often aqueous, conditions, which is a cornerstone of modern chemical biology and drug discovery.[1]

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[14][15] Avoid generating dust.[16]

-

Incompatibilities: The compound may be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16]

This guide provides a foundational understanding of this compound, grounded in established principles of physical and organic chemistry. The true value of this molecule is realized through the rigorous experimental determination of its properties, which enables its intelligent application in the creation of novel medicines and materials.

References

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health.

- Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. (2025). ResearchGate.

- 1-Amino-1,2,4-triazole|High-Purity Research Chemical. (n.d.). Benchchem.

- This compound. (n.d.). Benchchem.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.

- 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022). ResearchGate.

- 3-AMINO-1H-1,2,4-TRIAZOLE,95%. (n.d.). Ataman Kimya.

- 4-Amino-4H-1,2,4-triazole. (n.d.). ChemicalBook.

- 3-Amino-1H-1,2,4-triazole for synthesis. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 3-Amino-1,2,4-triazole. (2025). Thermo Fisher Scientific.

- Material Safety Data Sheet - 3-Amino-1,2,4-triazole. (2006). Spectrum Chemical.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Journal of Al-Nahrain University.

- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (n.d.). Journal of Chemical and Pharmaceutical Research.

- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. (2025). Sigma-Aldrich.

- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate.

- 3-Amino-1,2,4-triazole | Solubility of Things. (n.d.). Solubility of Things.

- 3-Amino-1,2,4-triazole (A8056) - Product Information Sheet. (1996). Sigma-Aldrich.

-

3-Amino-1,2,4-triazole. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

- Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH.

-

1,2,3-Triazole. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

- Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI.

- 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. (n.d.). ResearchGate.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Oriental Journal of Chemistry.

- Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR).

Sources

- 1. This compound|CAS 573713-80-1|RUO [benchchem.com]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 7. 4-Amino-4H-1,2,4-triazole CAS#: 584-13-4 [m.chemicalbook.com]

- 8. 3-Amino-1H-1,2,4-triazole for synthesis 61-82-5 [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. ijsr.net [ijsr.net]

- 12. 1-Amino-1,2,4-triazole|High-Purity Research Chemical [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. carlroth.com [carlroth.com]

A Comprehensive Guide to the Spectroscopic Characterization of 1H-1,2,3-Triazol-4-amine

Foreword: The Structural Elucidation Imperative

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational pillar. Among these, the 1,2,3-triazole scaffold is of paramount importance, frequently appearing in a diverse array of bioactive molecules and functional materials. 1H-1,2,3-Triazol-4-amine, as a primary amine-substituted triazole, represents a critical building block for the synthesis of more complex derivatives. Its unambiguous structural confirmation is not merely an academic exercise but a prerequisite for ensuring the integrity of downstream research and development. This guide provides an in-depth, multi-technique spectroscopic protocol for the comprehensive characterization of this key molecule, grounded in established principles and field-proven methodologies. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and electronic nature of the molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Due to the presence of exchangeable protons (NH) and a single aromatic proton, solvent selection is critical.

Expert Insight: The choice of an aprotic polar solvent like DMSO-d₆ is deliberate. It effectively solubilizes the polar analyte and, crucially, slows the rate of proton exchange for the N-H protons of both the amine group and the triazole ring. This allows them to be observed as distinct, often broad, signals, which might otherwise be lost or averaged in protic solvents like D₂O or methanol-d₄. The addition of D₂O can be used as a confirmatory test, as the N-H signals will disappear upon exchange with deuterium[1].

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

C5-H Proton: A singlet is expected for the proton attached to C5 of the triazole ring. In the parent 1,2,3-triazole, this signal appears around δ 7.7 ppm. The C4-amino group, being an electron-donating group, is expected to shield this proton, shifting its resonance slightly upfield.

-

Amine (NH₂) Protons: A broad singlet corresponding to the two protons of the primary amine group is anticipated. In analogous amino triazoles, this signal typically appears in the range of δ 5.3-5.7 ppm[2][3].

-

Triazole (N1-H) Proton: A very broad singlet corresponding to the proton on the N1 of the triazole ring is expected at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N1-H (Triazole) | > 10.0 | Broad Singlet | Position is highly dependent on concentration and temperature. |

| C5-H (Triazole) | ~7.5 - 7.8 | Singlet | The sole C-H proton on the aromatic ring. |

| -NH₂ (Amine) | ~5.3 - 5.7 | Broad Singlet | Integrates to 2H. Signal disappears upon D₂O exchange[1]. |

Carbon-¹³ (¹³C) NMR Analysis

¹³C NMR spectroscopy complements the proton data by defining the carbon framework of the molecule. It is particularly useful for confirming the presence and electronic environment of the two distinct carbon atoms in the triazole ring.

Expert Insight: A proton-decoupled ¹³C NMR experiment is standard. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation. The chemical shifts are highly indicative of the carbon's hybridization and substitution.

Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

-

C4 Carbon: This carbon is directly attached to the electron-donating amino group, which results in significant shielding. Its resonance is expected to appear further upfield compared to C5.

-

C5 Carbon: This carbon is bonded to a hydrogen atom and is situated between two nitrogen atoms, leading to a more downfield chemical shift relative to C4. In substituted 1,2,3-triazoles, triazole carbons typically resonate between δ 119 ppm and 148 ppm[4].

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C4 (C-NH₂) | ~145 - 155 | The chemical shift is influenced by the direct attachment of the nitrogen atom. |

| C5 (C-H) | ~120 - 130 | Typically appears upfield relative to the substituted C4 carbon in this specific isomer. |

Section 2: Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR)

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Insight: The KBr pellet technique is a common and reliable method for analyzing solid samples. It involves intimately grinding the sample with potassium bromide powder and pressing the mixture into a translucent disk. This minimizes scattering and produces a high-quality spectrum. The key diagnostic peaks for this compound are the N-H stretches, which confirm the presence of both the amine and the N-H tautomer of the triazole ring.

Expected Characteristic IR Absorption Bands (KBr Pellet):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Triazole Ring) | 3100 - 3300 | Broad, Medium | Characteristic of N-H stretching in heterocyclic rings, often broadened due to hydrogen bonding. |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region (asymmetric and symmetric stretching), though they may overlap or appear as a single broad peak[1]. |

| C-H Stretch (Triazole Ring) | ~3050 - 3150 | Weak | Aromatic C-H stretching absorption. |

| N-H Bend (Amine) | ~1600 - 1650 | Medium | Scissoring vibration of the primary amine group. |

| C=N / N=N Stretch (Ring) | ~1400 - 1620 | Medium-Strong | A series of bands in the fingerprint region corresponding to the stretching vibrations of the triazole ring framework[5]. |

Section 3: Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound with high precision and offers structural clues based on its fragmentation patterns.

Expert Insight: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this molecule. The basic nitrogen atoms of the triazole ring and the amine group are readily protonated in the acidic mobile phase, leading to the formation of a strong [M+H]⁺ signal. The molecular formula of this compound is C₂H₄N₄, giving a monoisotopic mass of 84.0436 Da.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

Analysis Mode: Operate in positive ion scanning mode.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-200 amu).

Expected Mass Spectrum (ESI+):

-

Molecular Ion: A prominent peak at m/z 85.051 corresponding to the protonated molecule, [C₂H₅N₄]⁺.

-

Fragmentation: While ESI is a soft ionization technique, in-source fragmentation can be induced. The fragmentation of the 1,2,4-triazole ring, a close isomer, often involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN)[6]. Similar pathways can be anticipated for the 1,2,3-triazole ring, leading to potential fragment ions at m/z 57 (loss of N₂) or m/z 58 (loss of HCN).

Section 4: UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For aromatic systems like triazoles, the key absorptions arise from π → π* transitions.

Expert Insight: The choice of solvent can influence the absorption maxima (λmax). A polar protic solvent like ethanol or methanol is typically used. The presence of the amino group, a powerful auxochrome, on the triazole ring is expected to cause a bathochromic (red) shift of the π → π* transition compared to the unsubstituted 1H-1,2,3-triazole, which absorbs around 205-210 nm[7][8][9].

Expected UV-Vis Spectrum (in Ethanol):

| Electronic Transition | Expected λmax (nm) | Notes |

| π → π* | ~220 - 260 | This absorption is characteristic of the electronic system of the aromatic triazole ring. The exact position is influenced by the amino substituent. |

Section 5: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. True confidence in characterization comes from the integration of orthogonal data sets. The workflow below illustrates a logical progression for the analysis of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The structural integrity of a chemical entity is the bedrock of reliable scientific inquiry. For a foundational building block like this compound, a rigorous and multi-faceted approach to characterization is non-negotiable. By systematically applying NMR (¹H and ¹³C), IR, Mass Spectrometry, and UV-Vis spectroscopy, and by integrating the data from these orthogonal techniques, one can achieve unambiguous confirmation of its structure. The methodologies and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to validate this critical molecule with the highest degree of scientific confidence.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate. [Link]

-

4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. (2020). National Institutes of Health. [Link]

-

UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. (n.d.). IJCRT.org. [Link]

-

Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019). RSC Publishing. [Link]

-

Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. (2019). ResearchGate. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-amino-1,2,3-triazole

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-amino-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Addressing researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectroscopic observations. We will delve into the structural nuances of 4-amino-1,2,3-triazole, including the critical impact of prototropic tautomerism and solvent effects on its NMR signature. This guide presents detailed, field-proven protocols for sample preparation and data acquisition, strategies for unambiguous spectral interpretation, and troubleshooting advice. All technical claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Structural Challenge of 4-amino-1,2,3-triazole

The 1,2,3-triazole moiety is a cornerstone in the development of functional molecules due to its unique electronic properties, rigidity, and capacity for hydrogen bonding and dipole-dipole interactions.[1] The introduction of an amino group at the C4 position creates 4-amino-1,2,3-triazole, a molecule with significant potential for further functionalization. However, its structural characterization is not trivial.

The primary analytical challenges stem from:

-

Prototropic Tautomerism: Like many azoles, 4-amino-1,2,3-triazole can exist in a dynamic equilibrium between different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the triazole ring.[2] This equilibrium is sensitive to factors like solvent, temperature, and pH, which can dramatically alter the observed NMR spectra.

-

Proton Exchange: The protons of the amino group (NH₂) and the triazole N-H are labile, meaning they can exchange with each other and with trace amounts of water in the solvent. This often leads to broad signals in the ¹H NMR spectrum, complicating interpretation.

NMR spectroscopy is an indispensable tool for navigating these challenges, providing direct insight into the molecule's structure, electronic environment, and dynamic behavior in solution.

Foundational Principles: ¹H NMR Analysis

The ¹H NMR spectrum of 4-amino-1,2,3-triazole is expected to show three distinct signals: one for the C5-H proton, one for the amino (NH₂) protons, and one for the triazole N-H proton. The precise chemical shift and appearance of these signals are highly informative.

The C5-H Proton: A Reporter of Ring Electronics

The lone proton attached to the triazole ring (C5-H) is a key diagnostic signal. Located within an electron-deficient heterocyclic aromatic system, this proton is significantly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 8.0 - 8.5 ppm . Its exact position can be influenced by the solvent and the dominant tautomeric form.

The Labile Protons: NH₂ and N-H

The signals for the amino (NH₂) and triazole (N-H) protons are highly variable.

-

Amino (NH₂) Protons: This signal typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding and proton exchange. In a non-interacting solvent like CDCl₃, it may be found further upfield, while in a hydrogen-bond-accepting solvent like DMSO-d₆, it will shift downfield, often appearing in the δ 5.5 - 7.5 ppm range.[3]

-

Triazole (N-H) Proton: The N-H proton of the triazole ring is acidic and its signal is also a broad singlet, typically found far downfield (δ 12.0 - 14.0 ppm ) in DMSO-d₆.[3][4] The broadness is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange.

The Critical Role of Tautomerism

4-amino-1,2,3-triazole can exist in several tautomeric forms. The two most probable forms are the 4-amino-1H-1,2,3-triazole and the 5-amino-1H-1,2,3-triazole (which are equivalent through rotation and re-numbering) and the 4-amino-2H-1,2,3-triazole. The relative stability of these tautomers, and thus the observed NMR spectrum, is dictated by the environment. While one form may dominate, fast exchange between tautomers can lead to averaged signals.

Caption: Prototropic tautomerism in 4-amino-1,2,3-triazole.

Deeper Insight: ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For 4-amino-1,2,3-triazole, two signals are expected for the triazole ring carbons (C4 and C5).

-

C4 Carbon (Bearing the NH₂ group): This carbon is directly attached to an electron-donating amino group and two ring nitrogens. Its chemical shift is expected in the δ 145 - 155 ppm range.

-

C5 Carbon: This carbon is attached to a hydrogen and two ring nitrogens. It is generally found slightly further upfield compared to C4, often in the δ 120 - 135 ppm range.[5]

The precise chemical shifts are valuable for confirming the substitution pattern on the triazole ring. For instance, in related 3-amino-1,2,4-triazole, the triazole carbons appear at approximately 156 ppm and 147 ppm in DMSO-d₆.[6]

Experimental Design: A Self-Validating Protocol

Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Solvent Selection (Causality): Use deuterated dimethyl sulfoxide (DMSO-d₆). This is the solvent of choice for several reasons: (i) its high polarity effectively dissolves many polar heterocyclic compounds, (ii) its ability to act as a hydrogen bond acceptor slows down the exchange rate of N-H and O-H protons, making them more likely to be observed as distinct, albeit broad, signals, and (iii) its residual proton signal (quintet at ~δ 2.50 ppm) and carbon signal (septet at ~δ 39.5 ppm) are well-defined and do not typically overlap with signals of interest.[7]

-

Concentration: Prepare a solution of approximately 5-10 mg of 4-amino-1,2,3-triazole in 0.6 mL of DMSO-d₆. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing significant concentration-dependent shift effects.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Acquisition:

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Ensure the magnetic field homogeneity is optimized by shimming on the locked deuterium signal of the solvent.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 0 to 16 ppm.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, including the slowly relaxing ring proton, for accurate integration.

-

Number of Scans (NS): 16 scans. Adjust as needed based on sample concentration.

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse sequence with NOE (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a small exponential line broadening factor (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Manually phase the spectra and perform a baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO-d₆ signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at δ 39.52 ppm.[7]

-

Caption: A streamlined workflow for the NMR analysis of 4-amino-1,2,3-triazole.

Data Summary and Interpretation

The expected chemical shifts are summarized below. These values are predictive and based on data from analogous structures and established principles of NMR spectroscopy.

| Nucleus | Signal Type | Expected Chemical Shift (δ, ppm) | Key Considerations |

| ¹H | |||

| C5-H | Singlet | 8.0 - 8.5 | Sharp signal, position reflects ring electronics. |

| NH₂ | Broad Singlet | 5.5 - 7.5 (in DMSO-d₆) | Chemical shift is highly dependent on solvent, concentration, and temperature. May not integrate perfectly to 2H due to exchange broadening.[3] |

| N-H | Broad Singlet | 12.0 - 14.0 (in DMSO-d₆) | Often very broad and may be difficult to detect without sufficient scans. Its observation is strong evidence for the N-H tautomer.[4] |

| ¹³C | |||

| C4 | Singlet | 145 - 155 | Carbon atom bearing the amino group. |

| C5 | Singlet | 120 - 135 | Protonated carbon atom of the triazole ring.[5] |

Conclusion

The ¹H and ¹³C NMR analysis of 4-amino-1,2,3-triazole is a powerful method for its definitive structural characterization. A successful analysis hinges on understanding the inherent chemical properties of the molecule, particularly its tendency to exist in tautomeric forms and the labile nature of its N-H protons. By employing a robust experimental protocol centered on the use of DMSO-d₆ as a solvent and appropriate acquisition parameters, one can obtain high-quality, interpretable spectra. The chemical shifts of the C5-H proton and the two triazole carbons provide a reliable signature of the core heterocyclic structure, while the observation and behavior of the NH₂ and N-H proton signals offer deeper insights into the molecule's dynamic nature in solution.

References

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

-

IJCRT. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. IJCRT.org. [Link]

-

Li, Y., et al. (2019). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

-

Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

-

Li, Z. P., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. [Link]

-

PubChem. (n.d.). 4-Amino-1,2,4-triazole. [Link]

-

Dadashpour, S., et al. (2015). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. PLOS ONE. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

SpectraBase. (n.d.). 4-Amino-1,2,4-triazole [1H NMR] Spectrum. [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

-

SpectraBase. (n.d.). 1-Amino-1,2,3-triazole-4-thiocarbohydrazide - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. [Link]

Sources

- 1. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-1,2,4-Triazole(61-82-5) 13C NMR [m.chemicalbook.com]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,3-Triazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged" structural motif in medicinal chemistry.[1] Its unique combination of physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, makes it an ideal scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities associated with the 1,2,3-triazole core, with a focus on its applications in anticancer, antimicrobial, and antiviral drug discovery. We will delve into the key synthetic methodologies, principally the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and provide detailed experimental protocols for the synthesis and biological evaluation of 1,2,3-triazole derivatives.[4] Furthermore, this guide will explore the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds and discuss their mechanisms of action, supported by illustrative signaling pathway diagrams.

Introduction: The Rise of the 1,2,3-Triazole Scaffold

Historically, the synthesis of 1,2,3-triazoles was often challenging, yielding mixtures of isomers. However, the advent of "click chemistry," a term coined by Nobel laureate K. Barry Sharpless, revolutionized the accessibility of these compounds.[4] The CuAAC reaction, a cornerstone of click chemistry, allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide range of azides and terminal alkynes under mild conditions.[4][5] This synthetic ease has enabled the rapid generation of large libraries of 1,2,3-triazole-containing compounds for biological screening, accelerating the pace of drug discovery.

The 1,2,3-triazole ring is not merely a passive linker; it actively contributes to the pharmacological profile of a molecule. Its ability to engage in various non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and π-stacking, allows for effective binding to biological targets like enzymes and receptors.[3][6] Several FDA-approved drugs, including the anticonvulsant Rufinamide and the β-lactamase inhibitor Tazobactam , incorporate the 1,2,3-triazole core, underscoring its clinical significance.[7][8]

Synthetic Methodologies: The Power of "Click" Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the preeminent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly valued for its reliability, high yields, and tolerance of a wide variety of functional groups, making it ideal for medicinal chemistry applications.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole. The specific reaction conditions may require optimization based on the substrates used.

Materials:

-

Organic azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-BuOH and H₂O, or THF and H₂O)[4]

-

Nitrogen or Argon source for inert atmosphere

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%) in a small amount of water. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.

-

Reaction Initiation: Add the catalyst solution to the reaction mixture containing the azide and alkyne.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. Maintaining an inert atmosphere ensures the longevity and efficiency of the catalyst.

-

Sodium Ascorbate: This reducing agent is crucial for generating the active Cu(I) catalyst from the more stable and readily available Cu(II) salt.

-

Solvent System: The choice of solvent is critical for ensuring the solubility of both the reactants and the catalyst. A mixture of an organic solvent and water is often used to accommodate a wide range of substrate polarities.

Diverse Biological Activities of the 1,2,3-Triazole Core

The 1,2,3-triazole scaffold has been incorporated into molecules exhibiting a broad spectrum of biological activities.

Anticancer Activity

1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[9]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some 1,2,3-triazole-containing compounds inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[10]

-

Kinase Inhibition: The triazole ring can act as a scaffold to position functional groups that interact with the active site of various kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR).[11]

-

Induction of Apoptosis: Many 1,2,3-triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[12]

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the triazole ring and the flanking aromatic rings significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups on the phenyl rings can enhance cytotoxicity.[11][12]

-

The linker connecting the triazole core to other pharmacophores plays a crucial role in determining the overall shape and flexibility of the molecule, which in turn affects its binding to the target.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of anticancer compounds.[13][14][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

1,2,3-triazole compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent on cell viability.

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phosphonate derivative | HT-1080 | 15.13 | [16] |

| Andrographolide derivative 9 | PANC-1 | 1.8 | [2] |

| Andrographolide derivative 14 | HCT116 | 1.2 | [2] |

| Andrographolide derivative 17 | A375 | 0.9 | [2] |

| Pyrazolo-triazole hybrid 7 | HepG-2 | 12.22 | [11] |

| Coumarin derivative 4a | A549 | 2.97 | [12] |

| Chalcone derivative 7a | A549 | 8.67 | [12] |

| Etodolac derivative 13 | A549 | 3.29 | [12] |

| Uridine hybrid 3j | HeLa | 6.80 | [7] |

Signaling Pathway Visualization

Caption: Mechanisms of anticancer action of 1,2,3-triazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1,2,3-Triazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18][19]

Mechanisms of Action:

-

Enzyme Inhibition: Some triazole-containing compounds act as inhibitors of essential bacterial enzymes, such as DNA gyrase.[20]

-

Cell Wall Synthesis Inhibition: The β-lactamase inhibitor Tazobactam, which features a 1,2,3-triazole ring, protects β-lactam antibiotics from degradation by bacterial enzymes, thereby restoring their ability to inhibit cell wall synthesis.[21][22][23][24]

Structure-Activity Relationship (SAR) Insights:

-

The lipophilicity of the substituents on the triazole ring can significantly impact antimicrobial activity, as it influences the compound's ability to penetrate the bacterial cell wall.[18]

-

Hybrid molecules that combine the 1,2,3-triazole core with other known antimicrobial pharmacophores, such as fluoroquinolones, have shown enhanced potency.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[1][3][25][26][27]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

1,2,3-triazole compound to be tested

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture.

-

Compound Dilution: Prepare a series of two-fold dilutions of the 1,2,3-triazole compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness: The use of standardized inoculums and control wells is crucial for the reproducibility and reliability of the MIC assay. Following established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures the accuracy of the results.

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fluoroquinolone hybrid 7 | Enterococcus faecalis | 6.25 | [20] |

| Fluoroquinolone hybrid 9a | Escherichia coli | 6.25 | [20] |

| Indole-Pyrazolone hybrid 5e | Acinetobacter baumannii | 10 | [19] |

| Indole-Pyrazolone hybrid 5n | Candida albicans | 50 | [19] |

| Triazole-sulfadiazine-ZnO hybrid | Klebsiella pneumoniae | 128-256 | [28] |

| Organogold(I) compound | Staphylococcus aureus | 4-8 | [28] |

| Glycoside 5 | Staphylococcus aureus | 5 | [18] |

Mechanism Visualization

Caption: Inhibition of β-lactamase by Tazobactam.

Antiviral Activity

1,2,3-triazole derivatives have emerged as a promising class of antiviral agents, with activity reported against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[2][29]

Mechanisms of Action:

-

Inhibition of Viral Entry: Some 1,2,3-triazole compounds can interfere with the initial stages of viral infection by preventing the virus from entering the host cell.[30][31]

-

Inhibition of Viral Replication: Triazole derivatives can inhibit key viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication.[31][32]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effects of a lytic virus.[4][6][33][34][35]

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Complete cell culture medium

-

Overlay medium (containing a solidifying agent like agarose or methylcellulose)

-

96-well or 6-well plates

-

1,2,3-triazole compound to be tested

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of the 1,2,3-triazole compound. Infect the cell monolayers with a known amount of virus in the presence of the compound dilutions.

-

Overlay Application: After a short adsorption period, remove the virus-compound mixture and add the overlay medium. The overlay restricts the spread of progeny virions, leading to the formation of localized areas of cell death (plaques).

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: After incubation, fix and stain the cells. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.

Self-Validating System: The inclusion of a virus control (no compound) is essential to determine the baseline number of plaques, while a cell control (no virus) ensures the health of the cell monolayer.

Quantitative Data on Antiviral Activity

| Compound/Derivative | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Triazole derivative 1 | Chikungunya virus | Vero | 19.9 | [36] |

| Triazole derivative 2 | Chikungunya virus | BHK-21 | 28.6 | [36] |

| Quinolone-triazole conjugate 9 | SARS-CoV-2 | Vero E6 | 80.4 (µg/mL) | [30] |

| Thymine derivative VIc | HIV-1 | MT-4 | 11.42 | [37] |

Viral Replication Cycle and Antiviral Targets

Caption: Stages of the viral replication cycle targeted by 1,2,3-triazole derivatives.

Conclusion and Future Perspectives

The 1,2,3-triazole core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. The ease of its synthesis via "click" chemistry has fueled the exploration of its vast chemical space, leading to the discovery of compounds with a wide array of biological activities. The continued investigation of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and more effective 1,2,3-triazole-based therapeutics for a multitude of diseases. As our understanding of the intricate interactions between these compounds and their biological targets deepens, the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles becomes an increasingly attainable goal.

References

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules. Retrieved January 3, 2026, from [Link]

-

New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021). Molecules. Retrieved January 3, 2026, from [Link]

-